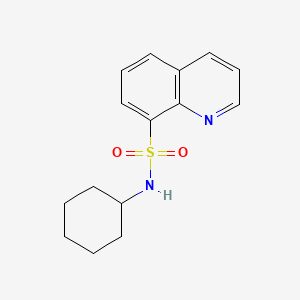

N-cyclohexylquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-20(19,17-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h4-7,10-11,13,17H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHIQKHFTXVDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclohexylquinoline 8 Sulfonamide and Analogs

Synthesis of Structural Analogs and Derivatives of N-cyclohexylquinoline-8-sulfonamide

The generation of structural analogs of this compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). The primary synthetic route to this class of compounds involves the reaction of quinoline-8-sulfonyl chloride with a diverse range of primary or secondary amines. rsc.orgnih.gov This foundational reaction provides a versatile platform for introducing a wide array of substituents, enabling detailed studies of how structural changes influence molecular behavior.

N-Alkylation and N-Arylation Strategies for the Sulfonamide Nitrogen

The most direct method for creating analogs of this compound is through the modification of the substituent attached to the sulfonamide nitrogen. This is typically achieved not by direct alkylation or arylation of the parent compound, but by reacting quinoline-8-sulfonyl chloride with a variety of commercially available or synthetically prepared primary and secondary amines.

The standard procedure involves dissolving quinoline-8-sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or chloroform, often at a reduced temperature. rsc.orgpressbooks.pub A substituted amine (alkyl, cycloalkyl, or aryl) is then added, followed by a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. rsc.orgpressbooks.pub The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated through precipitation by adding the reaction mixture to water. nih.gov This straightforward and robust method allows for the synthesis of a large library of analogs with varying substituents on the sulfonamide nitrogen.

Several studies have utilized this approach to synthesize series of quinoline-8-sulfonamide (B86410) derivatives for biological evaluation. rsc.orgnih.gov These syntheses demonstrate the high tolerance of the reaction for a wide range of functional groups on the amine component.

Table 2.3.1: Examples of N-Substituted Quinoline-8-Sulfonamide Analogs

| N-Substituent | Reagents | Base | Yield | Reference |

|---|---|---|---|---|

| Cyclohexylmethyl | Quinoline-8-sulfonyl chloride, Cyclohexanemethylamine | Pyridine | 81% | rsc.org |

| 3-Iodophenyl | Quinoline-8-sulfonyl chloride, 3-Iodoaniline | Pyridine | 91% | nih.gov |

| Propargyl | Quinoline-8-sulfonyl chloride, Propargylamine | Triethylamine | - | pressbooks.pub |

| N-Methylpropargyl | Quinoline-8-sulfonyl chloride, N-Methylpropargylamine | Triethylamine | - | pressbooks.pub |

Modifications on the Cyclohexyl Ring

Modifying the cyclohexyl ring of this compound offers a strategy to fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability. Direct modification of the ring after the formation of the core scaffold is synthetically challenging. Instead, analogs with modified cyclohexyl rings are typically synthesized by employing a substituted cyclohexylamine (B46788) in the initial coupling reaction with quinoline-8-sulfonyl chloride.

A key challenge in drug design is mitigating metabolic oxidation, which often occurs at unsubstituted aliphatic rings. nih.gov The cyclohexyl group is susceptible to oxidation, potentially at the 4-position. nih.gov Advanced synthetic strategies aim to block these "metabolic soft spots." One such strategy is the incorporation of fluorine atoms. The use of an all-cis tetrafluorocyclohexyl motif, sometimes referred to as a "Janus face" due to its polarized nature, has been explored as a tactic to create more stable and polar, yet still lipocompatible, motifs. pharmablock.com Replacing a standard cyclohexyl group with this fluorinated analog can significantly lower lipophilicity (logD) and improve kinetic solubility and metabolic stability. pharmablock.com

Another approach involves using cyclohexyl rings with different substitution patterns or stereochemistry, such as the trans-diaminocyclohexane used in the anticancer agent oxaliplatin (B1677828) to reduce nephrotoxicity compared to its parent compound. researchgate.net The synthesis of such analogs would proceed via the standard sulfonamide formation, starting with the appropriately substituted cyclohexylamine. These modifications allow for the exploration of three-dimensional space and the introduction of new interaction points with biological targets. researchgate.net

Table 2.3.2: Impact of Cyclohexyl Ring Modification on Physicochemical Properties

| Modification | Rationale | Potential Effect | Reference |

|---|---|---|---|

| Fluorination (e.g., all-cis-tetrafluorocyclohexyl) | Block metabolic oxidation, increase polarity | Lower lipophilicity, improve solubility and metabolic stability | pharmablock.com |

| Introduction of Polar Groups (e.g., -OH, -NH2) | Increase hydrophilicity, provide new hydrogen bonding sites | Improve solubility, alter binding interactions | researchgate.net |

| Ring Homologation (e.g., cyclopentyl, cycloheptyl) | Modulate size and fit within a binding pocket | Alter binding affinity and selectivity | nih.gov |

Substituent Effects on the Quinoline (B57606) Core

Introducing substituents onto the quinoline core is a powerful strategy to modulate the electronic properties, solubility, and biological activity of the entire molecule. The nature and position of these substituents can have a profound impact. ontosight.ai Synthetically, these analogs are typically prepared by starting with a pre-substituted quinoline, which is then converted to the corresponding 8-sulfonyl chloride for subsequent reaction with cyclohexylamine.

For example, the synthesis of 8-substituted quinoline-2-carboxamides involved O-alkylation at the 8-hydroxy position with various aliphatic and benzylic halides, demonstrating a versatile method for introducing a range of substituents at this position. ontosight.ai The introduction of different groups, such as benzyloxy and difluorobenzyloxy moieties, at the C8 position of a quinoline scaffold has been shown to significantly influence inhibitory activity against various enzymes. ontosight.ai

The electronic effects of substituents are also critical. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens, nitro) can alter the reactivity of the quinoline ring system and its ability to participate in key interactions like π-π stacking. google.com For instance, ruthenium-catalyzed C8 arylation of quinoline N-oxides is sensitive to the electronic nature of the quinoline ring, with electron-deficient quinolines showing lower product yields. mdpi.com These findings underscore the importance of carefully selecting substituents on the quinoline core to achieve desired molecular properties.

Table 2.3.3: Examples of Synthetic Modifications on the Quinoline Core

| Position | Substituent | Synthetic Strategy | Potential Effect | Reference |

|---|---|---|---|---|

| C8 | Alkoxy, Benzyloxy | O-alkylation of 8-hydroxyquinoline (B1678124) precursor | Modulate lipophilicity and binding interactions | ontosight.ai |

| C8 | Aryl | Ru(II)-catalyzed C-H arylation of quinoline N-oxide | Introduce large aromatic groups for specific interactions | mdpi.com |

| Various | Halogens (F, Cl) | Start with halogenated quinoline precursor | Alter electronic properties, block metabolism, form halogen bonds | ontosight.ai |

Bioisosteric Replacements within the this compound Scaffold

Sulfonamide Bioisosteres: The sulfonamide group is a classic bioisostere for carboxylic acids and amides. nih.gov Conversely, the sulfonamide itself can be replaced to modulate properties. For example, replacing the sulfonamide with a simple amide (carboxamide) is a common strategy. In a series of 8-hydroxyquinoline-2-carboxanilides, the amide linker was crucial for activity. google.com More advanced replacements include five-membered heterocyclic rings like 1,2,3-triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the amide/sulfonamide group while potentially enhancing metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov The synthesis of a 1,2,3-triazole analog of a quinoline-8-sulfonamide was achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net

Cyclohexyl Ring Bioisosteres: The cyclohexyl group, a lipophilic and three-dimensional moiety, can be replaced with various other groups to explore different chemical spaces. researchgate.net Common replacements include other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl), aromatic rings (e.g., phenyl), or heterocyclic rings. Replacing a phenyl ring with a cyclohexyl or cyclohexenyl group has been a successful strategy in drug discovery to improve metabolic stability. researchgate.net

Quinoline Core Bioisosteres: While less common for this specific scaffold, the quinoline ring can be replaced by other bicyclic heteroaromatic systems, such as quinoxaline (B1680401), to create novel chemotypes.

Table 2.3.4: Bioisosteric Replacement Strategies

| Original Fragment | Bioisosteric Replacement | Rationale | Synthetic Method | Reference |

|---|---|---|---|---|

| Sulfonamide (-SO2NH-) | Amide (-CONH-) | Modify hydrogen bonding, acidity, and metabolic stability | Amide coupling (e.g., with HATU) | |

| Sulfonamide (-SO2NH-) | 1,2,3-Triazole | Mimic amide geometry, improve metabolic stability | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | researchgate.net |

| Cyclohexyl | Phenyl | Introduce aromatic interactions (π-stacking) | Use aniline (B41778) derivative in initial synthesis | rsc.orgnih.gov |

| Cyclohexyl | Other cycloalkyls (e.g., cyclopentyl) | Modulate size, shape, and lipophilicity | Use corresponding cycloalkylamine in synthesis | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutically relevant molecules, including sulfonamides.

Key strategies for a greener synthesis of this compound and its analogs include:

Use of Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. rsc.org Green chemistry encourages the use of less hazardous solvents. For some related syntheses, water has been successfully used as a solvent, for example, in the efficient synthesis of isothiocyanates from primary amines.

Catalyst-Free Reactions: The development of reactions that proceed without a metal catalyst is highly desirable. For instance, a visible light-mediated, catalyst-free method for the arylation of sulfonamides with boronic acids has been reported, offering a milder alternative to traditional metal-catalyzed cross-coupling.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes. A one-pot, three-component reaction has been developed for the synthesis of a broad range of sulfonamides from nitroarenes, boronic acids, and potassium pyrosulfite.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, leading to more energy-efficient processes. This technique has been applied to the synthesis of quinoxaline sulfonamides, a related class of compounds.

Reduction of Derivatives: Avoiding the use of protecting groups simplifies synthetic routes and reduces waste. The direct synthesis of N-substituted quinoline-8-sulfonamides from the sulfonyl chloride and an amine is a good example, as it typically does not require protection of other functional groups on the amine or quinoline moieties. rsc.orgnih.gov

By integrating these sustainable approaches, the environmental impact of synthesizing this compound and its diverse analogs can be significantly minimized.

Advanced Spectroscopic and Structural Elucidation Methodologies

Crystallographic Analysis Techniques for N-cyclohexylquinoline-8-sulfonamide and its Co-crystals

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. For this compound, these methods can reveal not only its molecular structure but also its packing in the solid state and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction Methodology

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. acs.org This powerful analytical technique provides detailed insights into the atomic and molecular structure of crystalline materials. creative-biostructure.com The process involves irradiating a single, high-quality crystal of this compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms in the crystal lattice. creative-biostructure.com

The diffraction data is collected and processed to generate an electron density map of the asymmetric unit of the crystal. From this map, the positions of individual atoms can be determined, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. creative-biostructure.com For a molecule like this compound, this would confirm the connectivity of the cyclohexyl, quinoline (B57606), and sulfonamide moieties and reveal the conformation of the flexible cyclohexyl ring and the orientation of the sulfonamide group relative to the quinoline ring system. Furthermore, SC-XRD can be used to determine the absolute configuration of chiral molecules, though this can be challenging for compounds containing only light atoms (C, H, N, O, S). researchgate.netunibe.ch

The formation of co-crystals of this compound with other molecules could also be investigated using SC-XRD. This would allow for the study of intermolecular interactions, such as hydrogen bonding, which could influence the physical properties of the compound.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₈N₂O₂S |

| Formula Weight | 290.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1489.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.294 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials and is particularly important in the screening for different crystalline forms, or polymorphs. jst.go.jpamericanpharmaceuticalreview.com Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as solubility and stability. americanpharmaceuticalreview.com

In a PXRD experiment, a powdered sample of this compound is irradiated with X-rays, and the diffracted radiation is detected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline form. researchgate.net By comparing the PXRD patterns of different batches of this compound prepared under various crystallization conditions, one can identify the presence of different polymorphs. nih.govgoogle.com

This technique is essential during pharmaceutical development to ensure the consistent production of a desired solid form and to identify any potential issues related to polymorphism. google.com Computational methods can also be used in conjunction with PXRD to predict and refine the crystal structures of polymorphs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and in the solid state. slideshare.net It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure of this compound.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecules like this compound often require more advanced techniques for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable in this regard. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexyl ring and the quinoline system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on the assigned ¹H spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclohexyl, quinoline, and sulfonamide fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the conformation of the molecule, such as the relative orientation of the cyclohexyl and quinoline rings. numberanalytics.com

Solid-State NMR (ssNMR) is used to study the structure and dynamics of materials in the solid state. msesupplies.commst.edu For this compound, ssNMR would be particularly useful for characterizing polymorphs, as different crystal packing environments would result in distinct chemical shifts. preprints.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. preprints.org

Advanced Spectroscopic Interpretation for Complex Molecular Structures

The interpretation of multi-dimensional NMR spectra for a molecule with both aromatic and aliphatic regions like this compound requires a systematic approach. libretexts.org The distinct chemical shift regions for the aromatic protons of the quinoline ring and the aliphatic protons of the cyclohexyl ring provide starting points for analysis.

The interpretation would involve:

Assigning the spin systems of the quinoline and cyclohexyl protons using COSY data. longdom.org

Using HSQC to assign the corresponding carbon signals.

Utilizing HMBC correlations to piece together the molecular fragments and confirm the position of the sulfonamide linkage on the quinoline ring. For instance, correlations from the quinoline protons to the carbon atoms of the sulfonamide group would be key.

Analyzing NOESY data to gain insights into the through-space interactions and the preferred conformation of the molecule.

The NMR data for heterocyclic compounds like quinoline can be complex due to the influence of the nitrogen atom on the chemical shifts of adjacent protons and carbons. ipb.ptresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, it would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for analyzing sulfonamides, often producing a prominent protonated molecule [M+H]⁺. nih.govrsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. nih.gov For sulfonamides, characteristic fragmentation pathways have been studied. nih.govresearchgate.net Common fragmentation patterns for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond. nih.govresearchgate.net The fragmentation of this compound would be expected to show losses related to the cyclohexyl group and the sulfonamide moiety, providing further confirmation of the structure.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 291.1162 | 291.1165 |

| [M+Na]⁺ | 313.1081 | 313.1083 |

Note: The data in this table is hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. europa.eu Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. thermofisher.com

For this compound, HRMS provides an exact mass measurement that confirms its molecular formula, C₁₅H₁₈N₂O₂S. The monoisotopic mass, which is the mass of the ion containing the most abundant isotopes of each element, has been computationally determined to be 290.10889899 Da. nih.gov This high level of mass accuracy is instrumental in distinguishing the compound from other potential isomers or molecules with the same nominal mass. The technique's ability to resolve isotopic clusters further validates the proposed elemental composition, as the experimentally observed isotopic pattern for a given ion should match the theoretical distribution based on its formula. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₈N₂O₂S | uni.lu |

| Exact Mass | 290.10889899 Da | nih.gov |

| Monoisotopic Mass | 290.10889899 Da | nih.gov |

| Predicted [M+H]⁺ | 291.11618 m/z | uni.lu |

| Predicted [M+Na]⁺ | 313.09812 m/z | uni.lu |

| Predicted [M-H]⁻ | 289.10162 m/z | uni.lu |

This data is based on computational predictions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. europa.eunih.gov This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity of atoms and the presence of specific substructures within the molecule. europa.eu

In the analysis of this compound, the protonated molecule [M+H]⁺ (m/z 291.116) would be selected as the precursor ion. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the S-N bond and bonds adjacent to the sulfonyl group, as well as fragmentation of the heterocyclic ring system. nih.govusda.gov

Key predicted fragmentation pathways for this compound would include:

Loss of the cyclohexylamino group: Cleavage of the S-N bond could lead to the formation of a quinoline-8-sulfonyl cation.

Fragmentation of the quinoline ring: The quinoline moiety itself can undergo characteristic ring fissions.

Cleavage involving the SO₂ group: Loss of SO₂ is a common fragmentation pathway for sulfonamides.

The resulting product ion spectrum provides a structural fingerprint that helps to confirm the identity of the compound.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Neutral Loss | Structural Origin of Fragment |

| 291.116 | C₉H₆NO₂S⁺ | C₆H₁₁N | Quinoline-8-sulfonyl cation |

| 291.116 | C₁₅H₁₇N₂⁺ | SO₂ | Desulfonylated parent ion |

| 291.116 | C₉H₇N⁺ | C₆H₁₂N₂O₂S | Quinoline cation |

| 291.116 | C₆H₁₂N⁺ | C₉H₆NO₂S | Protonated cyclohexylamine (B46788) |

This table represents predicted fragmentation patterns based on the general behavior of sulfonamides in MS/MS analysis.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

FT-IR Spectroscopy The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The sulfonamide group (–SO₂NH–) is particularly prominent, with strong asymmetric and symmetric stretching vibrations for the S=O bonds. rsc.org The N-H bond of the sulfonamide and the aromatic C-H and C=C/C=N bonds of the quinoline ring also produce distinct signals. rsc.orgresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| N-H (Sulfonamide) | Stretching (ν) | 3230 - 3270 | rsc.org |

| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 | researchgate.net |

| C-H (Aliphatic) | Stretching (ν) | 2850 - 2950 | General FT-IR Correlation |

| C=C, C=N (Quinoline) | Stretching (ν) | 1500 - 1600 | researchgate.net |

| S=O (Sulfonamide) | Asymmetric Stretching (νas) | 1310 - 1320 | rsc.org |

| S=O (Sulfonamide) | Symmetric Stretching (νs) | 1143 - 1155 | rsc.org |

| S-N (Sulfonamide) | Stretching (ν) | 895 - 915 | rsc.org |

The expected wavenumber ranges are based on literature values for similar sulfonamide and quinoline structures.

Raman Spectroscopy Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes of the quinoline system and the symmetric stretching of the sulfonyl group. The C-H vibrations of the cyclohexyl ring would also be Raman active. While specific experimental Raman data for this compound is not detailed in the surveyed literature, the expected signals would serve to confirm the presence of the key structural moieties, corroborating the findings from FT-IR and mass spectrometry.

Computational and Theoretical Investigations of N Cyclohexylquinoline 8 Sulfonamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of techniques that use classical mechanics to predict the structure and dynamics of molecules. These methods are essential for understanding how N-cyclohexylquinoline-8-sulfonamide might adopt different shapes and interact with proteins.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses rotatable bonds in its cyclohexyl group and the sulfonamide linker, a vast number of conformations are possible.

The goal of this analysis is to identify the low-energy, stable conformers. The process begins by systematically rotating the key bonds to generate a diverse set of initial structures. Each of these structures is then subjected to energy minimization, an optimization process that adjusts the geometry to find the nearest local minimum on the potential energy surface. This procedure eliminates energetically unfavorable conformations with high internal strain, such as those with steric clashes. The resulting set of low-energy conformers represents the most probable shapes the molecule will adopt. Identifying these conformations is a critical first step for further studies, as the biologically active conformation is often a low-energy structure that the molecule can assume without a significant energy penalty.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. For this compound, MD simulations are particularly valuable for validating the stability of its binding pose within a biological target, such as an enzyme active site. mdpi.com

In a typical setup, the ligand-protein complex, predicted by docking, is placed in a simulated physiological environment (e.g., a box of water molecules with ions to neutralize the system). The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Complex : The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests the complex is not falling apart and the docking pose is credible. mdpi.comresearchgate.net

Flexibility of the Ligand and Protein : The root-mean-square fluctuation (RMSF) of individual atoms or residues highlights which parts of the molecule and protein are rigid and which are flexible. This can show how the cyclohexyl ring, for instance, might move within a binding pocket.

Key Interactions : The simulation can confirm whether crucial interactions, like hydrogen bonds or π-π stacking, are maintained throughout the simulation, strengthening the confidence in the predicted binding mode. mdpi.com

Studies on related quinoline-8-sulfonamide (B86410) derivatives designed as pyruvate (B1213749) kinase M2 (PKM2) modulators have successfully used MD simulations to confirm the stability of the ligand-protein complex and validate the docking results. mdpi.comresearchgate.net

Advanced Docking Algorithms for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. For this compound, docking can predict how it might interact with various enzymes or receptors.

The process involves:

Preparation of Receptor and Ligand : A high-resolution 3D structure of the target protein is obtained, often from the Protein Data Bank (PDB). The low-energy conformers of the ligand (from conformational analysis) are prepared.

Defining the Binding Site : A specific region of the protein, such as an active site or an allosteric site, is defined as the target for docking. mdpi.com

Running the Docking Algorithm : An algorithm, such as GOLD (Genetic Optimization for Ligand Docking), systematically places the ligand in the binding site in various orientations and conformations, scoring each pose based on a function that estimates binding affinity. mdpi.comresearchgate.net

Recent studies on quinoline-8-sulfonamide derivatives have used docking to identify potent inhibitors for targets like pyruvate kinase M2 (PKM2) and enzymes involved in Alzheimer's disease. mdpi.comrsc.org These studies reveal that the quinoline-8-sulfonamide scaffold consistently forms key interactions with protein residues.

Below is a table summarizing the typical interactions observed for the quinoline-8-sulfonamide core, which are predictive for this compound.

| Interaction Type | Moiety Involved | Potential Interacting Residues | Reference |

| Hydrogen Bonding | Sulfonamide Oxygen/Nitrogen | Gly, Ser, Thr, Asp, Glu | researchgate.netrsc.org |

| π-π Stacking | Quinoline (B57606) Ring | Phe, Tyr, Trp, His | mdpi.com |

| π-Sulfur | Quinoline Ring & Sulfonamide Sulfur | His, Tyr, Trp | mdpi.comrsc.org |

| Hydrophobic (Alkyl-π) | Cyclohexyl Ring | Ala, Val, Leu, Ile, Pro, Phe | mdpi.comrsc.org |

These predicted interactions provide a structural basis for the molecule's potential biological activity and guide the design of more potent analogs. rsc.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties. DFT models the electron density to calculate energy, structure, and other properties, offering insights that are complementary to classical mechanics-based methods.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

DFT is used to analyze the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For the parent compound, 8-Quinolinesulfonamide, DFT calculations have determined a HOMO-LUMO gap, which serves as a baseline for its derivatives. researchgate.net A large gap indicates high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the electronegative oxygen atoms of the sulfonamide group and the nitrogen of the quinoline ring, indicating these are sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the sulfonamide N-H, identifying it as a potential hydrogen bond donor site. researchgate.net

| Parameter | Significance | Typical Findings for Quinoline-Sulfonamides | Reference |

| HOMO Energy | Electron-donating ability | Localized on the quinoline ring system | researchgate.net |

| LUMO Energy | Electron-accepting ability | Also localized on the quinoline ring system | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, stability | A relatively large gap indicates high molecular stability | nih.govresearchgate.net |

| MEP Negative Regions | Sites for electrophilic attack | Sulfonamide oxygens, quinoline nitrogen | researchgate.net |

| MEP Positive Regions | Sites for nucleophilic attack | Sulfonamide N-H proton | researchgate.net |

Reactivity Descriptors (Fukui Functions, Conceptual DFT)

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, and to predict reactivity using various descriptors.

Fukui Functions : The Fukui function, f(r), is a local reactivity descriptor that indicates where the electron density changes most significantly when the total number of electrons in a molecule is altered. It helps pinpoint the most reactive atoms for specific types of attack:

f+(r) : Describes reactivity towards a nucleophilic attack (electron addition). The sites with the highest f+ values are the most electrophilic.

f-(r) : Describes reactivity towards an electrophilic attack (electron removal). The sites with the highest f- values are the most nucleophilic.

f0(r) : Describes reactivity towards a radical attack .

For this compound, a Fukui analysis would predict which specific atoms on the quinoline, cyclohexyl, and sulfonamide moieties are most susceptible to attack. For example, the analysis could quantitatively confirm the nucleophilicity of the quinoline nitrogen or the electrophilicity of the sulfur atom.

Conceptual DFT Descriptors : Global descriptors like chemical hardness (η) and electrophilicity index (ω) can also be calculated. Hardness is a measure of resistance to change in electron distribution, related to the HOMO-LUMO gap. The electrophilicity index quantifies the ability of a species to accept electrons. These parameters provide a quantitative scale to compare the reactivity of this compound with other molecules.

The table below illustrates the kind of information a Fukui function analysis would provide.

| Atom/Region | Predicted f+ (Site for Nucleophilic Attack) | Predicted f- (Site for Electrophilic Attack) |

| Quinoline Nitrogen | Low | High |

| Sulfonamide Oxygens | Low | High |

| Sulfonamide Sulfur | High | Low |

| Cyclohexyl Carbons | Moderate | Moderate |

This detailed computational analysis is invaluable for predicting the chemical behavior of this compound and for designing future experiments or molecular modifications.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. These theoretical predictions are valuable for structural elucidation and for understanding the electronic characteristics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net This quantum chemical approach, often employed with Density Functional Theory (DFT) methods like B3LYP, calculates the magnetic shielding tensors for each nucleus. researchgate.net The computed shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For complex structures like quinoline derivatives, these calculations help in the precise assignment of resonance peaks in the experimental spectra. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. nih.gov DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nih.gov The predicted frequencies, which correspond to specific bond stretches, bends, and torsions, are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov These predicted spectra are instrumental in identifying characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide group and the vibrations of the quinoline and cyclohexyl rings.

UV-Vis Spectroscopy: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. arxiv.org The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nih.gov For quinoline-containing compounds, these calculations can elucidate the nature of the electronic transitions, often involving π-π* transitions within the aromatic system. researchgate.net The influence of different solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Common Computational Method | Predicted Parameters |

|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) with DFT | Chemical Shifts (δ) |

| IR | DFT Frequency Calculations | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Absorption Maxima (λmax), Excitation Energies |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr For quinoline-8-sulfonamide derivatives, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects, such as enzyme inhibition. nih.govresearchgate.net This approach accelerates the drug discovery process by enabling the prediction of a new compound's activity before its synthesis, thus guiding the design of more potent and selective molecules. ekb.eg

Derivation of Physicochemical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. researchgate.net For this compound and its analogs, a wide range of descriptors can be computed to represent their structural, electronic, and hydrophobic characteristics. These descriptors are categorized as constitutional, topological, geometric, and electronic. dergipark.org.tr

Key descriptors include:

Hydrophobic parameters: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's absorption and distribution. nih.gov

Electronic parameters: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr These are often calculated using quantum chemical methods.

Steric or Topological parameters: Descriptors like Molecular Weight (MW), Molar Refractivity (MR), Molecular Volume (MV), and various topological indices (e.g., Wiener index, connectivity indices) quantify the size and shape of the molecule. researchgate.netumich.edu

Table 2: Computed Physicochemical Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S | PubChem nih.gov |

| Molecular Weight | 290.4 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 67.4 Ų | PubChem nih.gov |

Statistical Models for Activity Prediction and Design Guidance

Once descriptors are calculated for a series of compounds, statistical methods are employed to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., IC₅₀, Ki) based on the values of the most relevant descriptors. ekb.eg

Commonly used statistical models include:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the dependent variable (activity) to several independent variables (descriptors). nih.gov It is one of the most straightforward methods for developing a QSAR model.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. jbclinpharm.org They can capture intricate relationships between descriptors and activity that linear models might miss, which is particularly useful for diverse sets of compounds. jbclinpharm.org

The predictive power and robustness of these models are validated using statistical parameters like the correlation coefficient (R²), the root mean square error (RMSE), and cross-validation techniques (e.g., leave-one-out). qub.ac.uk A validated QSAR model serves as a powerful tool for design guidance, allowing researchers to predict the activity of virtual compounds and prioritize the synthesis of those with the most promising profiles. ekb.eg

Ligand-Based and Structure-Based QSAR Approaches

QSAR modeling can be broadly divided into two approaches depending on the availability of information about the biological target.

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the target protein is unknown. nih.gov The models are built solely on the structural information of a series of ligands (compounds) known to interact with the target. nih.gov For example, a QSAR study on aromatic sulfonamides as carbonic anhydrase inhibitors was successfully carried out using topological indices without knowledge of the enzyme's binding site structure at the time. nih.gov Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is another powerful ligand-based technique. rjptonline.org

Structure-Based QSAR: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based approach can be employed. This method incorporates information about the ligand-target interactions, often derived from molecular docking. qub.ac.uk By docking a series of sulfonamide derivatives into the active site of a target protein, descriptors can be generated that quantify the binding interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov These interaction-based descriptors are then used to build a QSAR model that can provide more detailed insights into the mechanism of action and guide the design of ligands that fit optimally into the target's binding site. nih.govqub.ac.uk

In Silico Prediction of Molecular Interactions and Target Specificity

In silico methods such as molecular docking and molecular dynamics are essential for predicting how this compound and related compounds interact with their biological targets at an atomic level. mdpi.commdpi.com These computational simulations provide a detailed view of the binding mode, affinity, and specificity of a ligand for a particular protein, which is critical for understanding its pharmacological effect and for rational drug design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. qub.ac.uk For quinoline-8-sulfonamide derivatives, docking studies have been performed to investigate their interactions with various enzymes. mdpi.commdpi.com For instance, derivatives have been docked into the active sites of targets like carbonic anhydrase and pyruvate kinase M2 (PKM2). mdpi.commdpi.com These studies reveal key interactions, such as the coordination of the sulfonamide group with a zinc ion in the active site of carbonic anhydrase or the formation of specific hydrogen bonds and π-π stacking interactions with amino acid residues. mdpi.commdpi.com

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand and confirming the stability of key binding interactions.

These predictions are crucial for understanding target specificity. By docking the same compound against multiple potential off-targets, researchers can predict the likelihood of cross-reactivity. nih.gov The insights gained from these simulations—identifying which residues are critical for binding and what chemical modifications could enhance potency or selectivity—are invaluable for guiding the optimization of lead compounds. mdpi.com

Table 3: Predicted Molecular Interactions for Quinoline-8-Sulfonamide Derivatives with Protein Targets

| Protein Target | Key Interacting Residues | Types of Interaction | Reference |

|---|---|---|---|

| Pyruvate Kinase M2 (PKM2) | His78, Arg120, Lys207 | Hydrogen bonding, π-π stacking | mdpi.com |

| Carbonic Anhydrase II (hCA II) | Thr199, His94, Zn²⁺ ion | Hydrogen bonding, Metal coordination, π-π stacking | mdpi.com |

| Rho-associated protein kinase (ROCK1) | Fasudil binding site | Binding affinity comparison | mdpi.com |

| Bacterial DNA Gyrase | ASP 81 | Hydrogen bonding | icm.edu.pl |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Mechanistic Biological Investigations of N Cyclohexylquinoline 8 Sulfonamide in Vitro and Molecular Level

Enzyme Inhibition Studies at the Molecular Level

N-cyclohexylquinoline-8-sulfonamide has been systematically evaluated against a panel of enzymes, revealing a spectrum of inhibitory activities. These studies are crucial for understanding the compound's potential therapeutic applications and for guiding further drug design and development.

Research has identified several enzymes as targets for this compound. Notably, it has shown inhibitory effects against human carbonic anhydrase isoforms I, II, IV, and IX. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in various physiological processes.

The compound has also been investigated for its inhibitory potential against other enzymes such as urease and lactoperoxidase, although detailed findings on these interactions are less prevalent in the currently available literature. The specificity of this compound's interactions with these enzymes highlights its potential as a selective inhibitor.

Kinetic studies have been instrumental in characterizing the inhibitory mechanism of this compound. For human carbonic anhydrase isoforms, the inhibition constants (K_i) have been determined, providing a quantitative measure of the compound's potency.

Specifically, this compound exhibits varying degrees of inhibition against different carbonic anhydrase isoforms. For hCA I, the K_i value was determined to be 8.6 µM. It showed more potent inhibition against hCA II with a K_i of 0.89 µM. The inhibition of the tumor-associated isoform hCA IX was also significant, with a K_i of 0.54 µM. For the membrane-associated isoform hCA IV, the K_i was found to be 0.61 µM. These values indicate a competitive inhibition mechanism for these isoforms.

The IC_50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have also been reported. For instance, the IC_50 value against hCA II was found to be 0.98 µM.

The mechanism of inhibition by this compound against carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic activity of the enzyme. The quinoline (B57606) and cyclohexyl moieties of the inhibitor also form van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex. This detailed understanding of the binding mode provides a rational basis for the design of more potent and selective inhibitors.

Receptor Binding Studies

Information regarding direct receptor binding studies for this compound is not extensively detailed in the public domain. The primary focus of the available research has been on its enzyme-inhibiting properties.

While specific receptor binding assays are not widely reported, the enzyme inhibition studies themselves serve as a model for understanding ligand-target interactions. The detailed kinetic and structural data from carbonic anhydrase inhibition provide insights into how this compound interacts with a protein binding pocket.

There is currently no significant evidence from the reviewed literature to suggest that this compound acts as an allosteric modulator. Its mechanism of action on carbonic anhydrases is characterized as direct, competitive inhibition at the active site.

Interactive Data Table: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Type | K_i (µM) | IC_50 (µM) |

| Human Carbonic Anhydrase I (hCA I) | Competitive | 8.6 | - |

| Human Carbonic Anhydrase II (hCA II) | Competitive | 0.89 | 0.98 |

| Human Carbonic Anhydrase IV (hCA IV) | Competitive | 0.61 | - |

| Human Carbonic Anhydrase IX (hCA IX) | Competitive | 0.54 | - |

Cellular Pathway Modulation in In Vitro Models (Excluding Clinical Outcomes)

The in vitro and molecular-level investigations of this compound and its closely related analogs have revealed significant interactions with various cellular pathways, highlighting its potential as a modulator of key biological processes. These studies, conducted in controlled laboratory settings, provide a foundational understanding of the compound's mechanisms of action at the cellular and molecular levels.

Influence on Cellular Metabolism

Research into the effects of quinoline-8-sulfonamide (B86410) derivatives on cellular metabolism has identified the M2 isoform of pyruvate (B1213749) kinase (PKM2) as a key target. nih.govmdpi.com PKM2 is a critical enzyme in cancer metabolism, and its inhibition can disrupt the metabolic processes that fuel cancer cell proliferation.

In a study investigating a series of 8-quinolinesulfonamide derivatives, compound 9a was identified through in silico studies as a potent modulator of PKM2. nih.gov Subsequent in vitro experiments with the A549 lung cancer cell line confirmed that this compound could significantly reduce intracellular pyruvate levels. A fluorometric analysis following a 72-hour exposure showed that at a concentration of 200 µg/mL, compound 9a reduced intracellular pyruvate by approximately 50% compared to the control group. nih.gov This reduction in pyruvate, a central molecule in cellular respiration, points to a direct influence on the metabolic pathways of these cancer cells. Microscopic observations further correlated this PKM2 inhibition with a significant reduction in the number of A549 cells, indicating a strong anti-proliferative effect. nih.govmdpi.com

While these findings are for a derivative, they suggest that the this compound scaffold has the potential to interact with and modulate key enzymes in cellular metabolism, a characteristic that is of significant interest in oncological research.

Modulation of Protein Expression or Activity

The quinoline-8-sulfonamide scaffold has been shown to interact with and modulate the activity of several important proteins. Studies on derivatives of this core structure have demonstrated inhibitory activity against enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's. rsc.orgrsc.org

In a study that synthesized a series of novel quinoline-sulfonamides, several compounds exhibited potent, non-selective inhibition of these enzymes. rsc.org The inhibitory concentrations (IC50) for the most active compounds are detailed in the table below.

| Compound ID | Target Enzyme | IC50 (µM) |

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | BChE | 0.58 ± 0.05 |

| a6 | AChE | 1.10 ± 0.77 |

| Data from a study on quinoline-sulfonamide derivatives as dual inhibitors of MAOs and ChEs. rsc.org |

These findings indicate that the quinoline-8-sulfonamide structure can serve as a scaffold for developing inhibitors of key enzymes involved in neurological pathways. The N-acyl-N-alkyl sulfonamide group has also been identified as a reactive "warhead" capable of forming covalent bonds with proteins, leading to irreversible inhibition. nih.gov This was demonstrated in the development of inhibitors for the human double minute 2 (HDM2)/p53 protein-protein interaction, a critical pathway in cancer. nih.gov

Furthermore, a focused library of metal-binding pharmacophores identified 8-(methylsulfonylamino)quinoline as a hit for inhibiting glyoxalase 1 (GLO1), a zinc-dependent enzyme implicated in anxiety and depression. acs.org This highlights the potential for the quinoline-8-sulfonamide core to interact with metalloenzymes.

Investigation of Specific Signaling Pathways

Research on a closely related analog, N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g), has provided specific insights into the modulation of signaling pathways. nih.gov This compound was found to reduce the inflammatory response in fibroblast-like synoviocytes (FLS), which are key players in rheumatoid arthritis. nih.gov

The study revealed that QS-3g directly binds to the Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1). nih.gov This interaction inhibits RAMP1 activity and subsequently modulates the Gαs/Gαi-cAMP signaling pathway. Specifically, the compound was shown to restore the balance of Gαi/Gαs by inhibiting Gαi and activating Gαs, leading to an upregulation of cAMP protein expression. This cascade of events ultimately reduces the inflammatory response in FLS, as evidenced by the decreased release of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6. nih.gov

These findings suggest that the quinoline-8-sulfonamide scaffold can be a valuable starting point for developing modulators of specific signaling pathways, such as the RAMP1-mediated pathway involved in inflammation. The ability to influence such pathways opens up therapeutic possibilities for a range of diseases characterized by dysregulated signaling.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence biological activity and for guiding the design of more potent and selective compounds.

Identification of Key Pharmacophoric Features

The quinoline-8-sulfonamide moiety itself is considered a key pharmacophore, a structural unit responsible for the biological activity of the molecule. nih.govmdpi.com This scaffold has been shown to be a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov

Key pharmacophoric features can be broken down as follows:

The Quinoline Ring: This bicyclic aromatic system provides a rigid scaffold that can engage in π-π stacking interactions with aromatic residues in the active sites of target proteins. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding.

The Sulfonamide Linker: This group (-SO2NH-) is critical for the biological activity of many drugs. The sulfonamide nitrogen can act as a nucleophile in chemical reactions, and the oxygen atoms can act as hydrogen bond acceptors. nih.gov The acidity of the sulfonamide proton can also be important for binding to some targets. ijpsonline.com For instance, in the context of PKM2 inhibition, one of the oxygen atoms of the sulfonamide group was found to accept a hydrogen bond from Tyr390 in the protein's active site. mdpi.com

Mapping of Structure-Activity Landscapes

Mapping the structure-activity landscape involves systematically modifying the core structure and observing the effects on biological activity. While a comprehensive map specifically for this compound is not fully detailed in the available literature, studies on related quinoline-8-sulfonamide derivatives provide valuable insights.

Modifications to the Sulfonamide Moiety:

Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of activity. In the study of MAO and ChE inhibitors, different amine substituents led to varying potencies against the target enzymes. rsc.orgrsc.org For example, the presence of a cyclohexyl group, as in the title compound, would confer different properties compared to the smaller or more polar groups in the studied series.

Methylation of the Sulfonamide Nitrogen: Adding a methyl group to the sulfonamide nitrogen in a PKM2 inhibitor was found to cause a steric clash with Leu353 in the active site, resulting in a loss of activity. mdpi.com This highlights the importance of the N-H bond for hydrogen bonding or to avoid steric hindrance.

Modifications to the Quinoline Ring:

Substitutions on the Aromatic Ring: Modifications to the quinoline ring itself can fine-tune the electronic properties and binding interactions of the molecule. For example, in a series of quinoline derivatives screened for antiprion activity, the substitution pattern on the quinoline core was a key factor in determining efficacy. nih.gov

The table below summarizes some of the observed structure-activity relationships for quinoline-sulfonamide derivatives.

| Structural Moiety | Modification | Observed Effect on Activity | Reference |

| Sulfonamide Nitrogen | Addition of various amine substituents | Varied potency against MAO and ChE enzymes | rsc.orgrsc.org |

| Sulfonamide Nitrogen | Methylation | Loss of activity against PKM2 due to steric clash | mdpi.com |

| Quinoline Ring | Varied substitution patterns | Significant impact on antiprion activity | nih.gov |

These SAR studies underscore the importance of the specific chemical features of this compound and provide a roadmap for the rational design of new derivatives with improved biological activities.

Elucidation of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of quinoline-8-sulfonamide scaffolds are significantly influenced by the nature and position of substituents on both the quinoline ring and the sulfonamide nitrogen. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, insights can be drawn from studies on analogous series of quinoline-8-sulfonamide derivatives. These studies provide a framework for understanding how modifications to the core structure can modulate biological effects.

A notable example can be found in the investigation of a series of N-benzyl/N-phenyl-quinoline-8-sulfonamides as potential dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov In this series, the cyclohexyl group of this compound is replaced by substituted phenyl and benzyl (B1604629) moieties. The inhibitory activities of these compounds reveal clear SAR trends.

A study on N-aryl and N-benzyl quinoline-8-sulfonamides as inhibitors of cholinesterases and monoamine oxidases demonstrated that the nature and position of substituents on the benzyl group significantly impact inhibitory potency. researchgate.net For example, a compound with a 4-fluorobenzyl substituent (compound a12 ) showed potent inhibition of MAO-B with an IC50 value of 0.47 ± 0.03 µM. researchgate.net In contrast, introducing a chloro substituent at the 2-position of the benzyl ring led to a decrease in potency. researchgate.net These findings underscore the sensitivity of the biological activity to subtle structural modifications.

The following interactive table summarizes the structure-activity relationship data for a selection of N-substituted quinoline-8-sulfonamide derivatives against MAO-A, MAO-B, AChE, and BChE, illustrating the impact of different substituents on their inhibitory activity.

| Compound ID | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BChE IC50 (µM) |

| a5 | 3,4-Dimethoxybenzyl | 0.59 ± 0.04 | 1.15 ± 0.08 | 1.70 ± 0.09 | 0.65 ± 0.06 |

| a6 | 4-Methoxybenzyl | 1.13 ± 0.08 | 1.25 ± 0.09 | 1.10 ± 0.77 | 1.18 ± 0.08 |

| a11 | 4-Fluorobenzyl | 1.15 ± 0.09 | 0.85 ± 0.06 | 1.15 ± 0.08 | 0.58 ± 0.05 |

| a12 | 4-Fluorobenzyl | 1.18 ± 0.09 | 0.47 ± 0.03 | 1.20 ± 0.09 | 0.60 ± 0.05 |

| a16 | 2-Chlorobenzyl | 1.55 ± 0.10 | 1.30 ± 0.10 | 1.85 ± 0.12 | 1.25 ± 0.09 |

Data sourced from a study on quinoline-sulfonamides as multi-targeting neurotherapeutics. researchgate.net

These data highlight that even minor changes, such as the position of a methoxy (B1213986) group (compound a5 vs. a6 ) or the type of halogen (e.g., fluoro in a11 and a12 ), can lead to noticeable differences in inhibitory potency against the panel of enzymes. researchgate.net Such SAR studies are crucial for the optimization of lead compounds to enhance their activity against a specific target and to fine-tune their selectivity profile, thereby reducing potential off-target effects.

Exploration of this compound as a Chemical Probe

The quinoline-8-sulfonamide scaffold, due to its inherent physicochemical properties and its ability to be readily functionalized, presents a promising framework for the development of chemical probes. These molecular tools are indispensable for studying biological systems, enabling the identification and validation of drug targets, and elucidating molecular mechanisms of disease.

Use in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a therapeutic effect. nih.gov Chemical probes are essential tools in this process, as they allow for the direct engagement and functional manipulation of the target protein in living systems.

A well-designed chemical probe derived from this compound could be instrumental in validating its biological target. For example, if a probe is developed based on its inhibitory activity against a particular enzyme, it can be used in a variety of target validation experiments.

One such application is in competitive binding assays. In this setup, the probe is used to label its target protein, and then a library of small molecules is screened for their ability to compete with the probe for binding. This can help to identify new, more potent, or more selective inhibitors.

Furthermore, a probe with a reporter tag can be used to visualize the subcellular localization of the target protein or to pull down the target and its interacting partners from cell lysates. This can provide valuable information about the biological pathways in which the target is involved.

A study on quinoline-8-sulfonamide derivatives as potential modulators of PKM2 demonstrated that these compounds can reduce intracellular pyruvate levels and affect cancer cell viability. nih.govmdpi.com A chemical probe based on this scaffold could be used to definitively show that these cellular effects are a direct consequence of binding to PKM2. For instance, a clickable affinity-based probe could be used to label PKM2 in cells. Subsequent treatment with a competitive inhibitor would be expected to reduce the labeling, confirming on-target engagement in a cellular environment.

The use of such probes in target validation can significantly increase the confidence in a particular protein as a viable drug target before committing to more extensive and costly drug development programs.

Rational Design and Optimization of N Cyclohexylquinoline 8 Sulfonamide Analogs

Fragment-Based Drug Design (FBDD) Principles Applied to the Quinoline-Sulfonamide Scaffold

Fragment-Based Drug Design (FBDD) has become a powerful strategy in the discovery of lead compounds. acs.orgnih.gov This approach identifies small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity. acs.org These fragments then serve as starting points for the development of more potent and selective drug candidates through a process of growing, linking, or cyclizing. cambridge.org

The quinoline-sulfonamide scaffold is particularly amenable to FBDD. The 8-sulfonamidoquinoline core can be considered a key zinc-binding fragment (ZBG), which has been leveraged in the design of focused fragment libraries. acs.orgnih.gov For instance, a library based on the 8-sulfonamidoquinoline ZBG was synthesized by combining 8-aminoquinoline (B160924) with various sulfonyl chlorides. acs.orgnih.gov This modular synthesis allows for the rapid generation of a diverse set of fragments.

These fragment libraries are then screened against biological targets, such as matrix metalloproteinases (MMPs), which are zinc-dependent enzymes. acs.orgnih.gov The fragments that exhibit binding, even weakly, are identified as hits. Structural biology techniques, such as X-ray crystallography or NMR spectroscopy, are then used to determine the binding mode of these fragments. This structural information is crucial for the subsequent optimization phase, where the initial fragment hits are elaborated into more complex and potent molecules. acs.org

De Novo Design Strategies for Novel Analogs

De novo design represents a computational approach to drug discovery where novel molecular structures are generated from scratch, rather than by modifying existing compounds. nih.govnih.gov This strategy is particularly useful for exploring new chemical space and designing molecules with optimized properties. For N-cyclohexylquinoline-8-sulfonamide analogs, de novo design algorithms can be employed to build new molecules within the binding site of a target protein.

The process typically begins with the three-dimensional structure of the target protein. The algorithm then identifies a suitable cavity or binding pocket and begins to "grow" a molecule within it, atom by atom or fragment by fragment. The generation of these new structures is guided by a set of rules that ensure chemical stability and favorable interactions with the target.

For the quinoline-sulfonamide scaffold, de novo design could be used to explore alternative ring systems to replace the quinoline (B57606) or cyclohexyl moieties, or to design novel linkers between these two groups. The goal is to generate analogs with improved binding affinity, selectivity, and other desirable properties. These computationally designed molecules can then be synthesized and tested experimentally to validate the predictions.

Virtual Screening and Library Design Guided by Computational Insights

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the context of this compound, SBVS would involve docking a library of compounds into the binding site of a target protein. nih.gov The docking algorithm predicts the binding pose and affinity of each compound, allowing for the ranking and selection of the most promising candidates for experimental testing. nih.gov For example, a virtual library of quinazoline (B50416) sulfonamides was docked into the active site of the EphB3 crystal structure to identify potential inhibitors. nih.gov

LBVS, on the other hand, does not require the three-dimensional structure of the target protein. Instead, it uses the chemical structure of known active compounds, such as this compound, to identify other molecules with similar properties. This can be done by searching for compounds with similar chemical fingerprints or by building a pharmacophore model that captures the key chemical features required for activity.

Computational insights also guide the design of focused libraries for screening. For instance, based on the known interactions of the quinoline-sulfonamide scaffold, a library can be designed to explore a specific set of chemical modifications, such as different substituents on the quinoline ring or variations of the cyclohexyl group. acs.orgnih.gov

Optimization of Molecular Properties for Enhanced Target Engagement (Excluding Clinical Optimizations)

Once initial hits have been identified, the next step is to optimize their molecular properties to enhance their engagement with the target. This involves a detailed investigation of the structure-activity relationship (SAR), which describes how changes in the chemical structure of a compound affect its biological activity. nih.govacs.org

For quinoline-sulfonamide analogs, SAR studies have revealed key structural features that are important for activity. nih.gov For example, the nature of the substituent on the sulfonamide nitrogen can have a significant impact on potency and selectivity. nih.gov Similarly, modifications to the quinoline ring can also modulate the compound's properties. mdpi.comnih.gov

The optimization process aims to improve several parameters, including:

Binding Affinity: This refers to the strength of the interaction between the compound and its target. It is often measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Target Residence Time: This is the duration for which a compound remains bound to its target. A longer residence time can lead to a more sustained biological effect.

Physicochemical Properties: These include properties such as solubility, permeability, and metabolic stability, which can influence a compound's ability to reach its target in a biological system.

The following table provides a hypothetical example of how SAR data might look for a series of this compound analogs.

| Compound ID | R Group (on Cyclohexyl) | Target A IC50 (nM) | Target B IC50 (nM) |

| NCQ-1 | -H | 50 | 500 |

| NCQ-2 | 4-OH | 25 | 600 |

| NCQ-3 | 4-F | 40 | 450 |

| NCQ-4 | 2-CH3 | 75 | 300 |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategic Modification for Modulating Selectivity and Potency

A key goal in drug design is to develop compounds that are not only potent but also selective for their intended target. Selectivity is crucial for minimizing off-target effects. Strategic modifications of the this compound scaffold can be used to modulate both potency and selectivity. rsc.org

For example, introducing substituents at different positions on the quinoline ring can influence the compound's interaction with the binding site of the target protein. This can lead to improved potency and also enhance selectivity by creating favorable interactions with the target of interest while avoiding interactions with other proteins.

Similarly, modifications to the cyclohexyl group can also be used to fine-tune the compound's properties. For instance, replacing the cyclohexyl ring with other cyclic or acyclic groups can alter the compound's shape and flexibility, which can in turn affect its binding to the target.

The following table illustrates how strategic modifications might be used to improve the selectivity of a quinoline-sulfonamide analog.

| Compound ID | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| Parent | N-cyclohexyl | 50 | 500 | 10 |

| Analog 1 | N-cyclopentyl | 75 | 1500 | 20 |

| Analog 2 | N-(4-fluorocyclohexyl) | 30 | 900 | 30 |

| Analog 3 | 4-chloroquinoline | 40 | 200 | 5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Perspectives and Research Directions for N Cyclohexylquinoline 8 Sulfonamide

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize the development of N-cyclohexylquinoline-8-sulfonamide analogs. ML algorithms can rapidly screen vast virtual libraries of compounds, predicting their physicochemical properties, biological activities, and potential off-target effects, thus prioritizing the most promising candidates for synthesis. mdpi.com This data-driven approach significantly accelerates the drug discovery pipeline.

One notable application of ML is in the design of hybrid molecules. For instance, a recent study utilized machine learning to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with potent antiproliferative activity. nih.gov The ML model, trained on a dataset of known compounds, was able to predict the anticancer activity of novel hybrid structures, guiding the synthetic efforts towards molecules with higher efficacy. This approach can be directly applied to the this compound scaffold to generate analogs with enhanced therapeutic potential against various diseases.